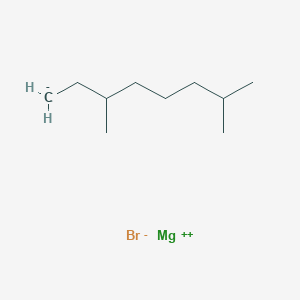

3,7-Dimethyloctylmagnesium bromide

Description

BenchChem offers high-quality 3,7-Dimethyloctylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dimethyloctylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

magnesium;2,6-dimethyloctane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZNSHABNFIFHK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455495 | |

| Record name | 3,7-Dimethyloctylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114499-45-5 | |

| Record name | 3,7-Dimethyloctylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,7-Dimethyloctylmagnesium Bromide: Structural Dynamics, Mechanistic Applications, and Protocol Standardization in Advanced Synthesis

Executive Summary

3,7-Dimethyloctylmagnesium bromide (CAS: 114499-45-5) is a highly versatile, branched aliphatic Grignard reagent. Acting as a specialized C10 building block, it has become indispensable in the synthesis of complex organic architectures. From engineering ionizable lipids for mRNA-lipid nanoparticles (LNPs) to synthesizing conjugated low-bandgap polymers for organic photovoltaics (OPVs), the unique steric profile of this reagent solves critical solubility and phase-transition challenges. This technical guide provides a rigorous examination of its physicochemical properties, the mechanistic causality behind its structural advantages, and standardized, self-validating protocols for its application in transition-metal-catalyzed cross-couplings.

Chemical Structure & Physicochemical Properties

The molecular architecture of 3,7-dimethyloctylmagnesium bromide features a ten-carbon backbone with methyl branching at the C3 and C7 positions. According to , this specific branching pattern is biomimetic, closely resembling the repeating isoprene units found in natural terpenes, phytol, and the lipophilic tail of α -tocopherol (Vitamin E), as documented in .

Quantitative Specifications

As detailed in , the reagent is commercially standardized to maintain stability and reactivity profiles suitable for immediate synthetic application.

Table 1: Physicochemical Properties of 3,7-Dimethyloctylmagnesium Bromide

| Property | Specification |

| Chemical Name | 3,7-Dimethyloctylmagnesium bromide |

| Molecular Formula | C10H21BrMg |

| Molecular Weight | 245.48 g/mol |

| CAS Registry Number | 114499-45-5 |

| PubChem CID | 24882899 |

| Standard Concentration | 1.0 M in Diethyl Ether |

| Density (1.0 M solution) | 0.856 g/mL at 25 °C |

Causality in Structural Design

Why employ a 3,7-dimethyloctyl chain instead of a simple, linear decyl chain? The causality lies in the disruption of intermolecular forces. The introduction of methyl branches at the 3 and 7 positions prevents the tight van der Waals packing (crystallization) of the resulting alkylated molecules.

Table 2: Application Matrix & Structural Rationale

| Field of Application | Mechanistic Function of the 3,7-Dimethyloctyl Group |

| Lipid Nanoparticles (LNPs) | Acts as a branched lipophilic tail in ionizable lipids, increasing bilayer fluidity and enhancing the endosomal escape of mRNA payloads into the cytosol. |

| Organic Photovoltaics (OPVs) | Provides critical steric bulk to solubilize rigid conjugated polymer backbones (e.g., thiophenes) in organic solvents without severely disrupting the π−π stacking required for charge mobility. |

| Biomimetic Synthesis | Serves as a direct precursor for the isoprenoid side chains in the total synthesis of α -tocopherol and specific insect aggregation pheromones. |

Mechanistic Role in Advanced Synthesis

As a nucleophilic carbon source, 3,7-dimethyloctylmagnesium bromide readily participates in Kumada-Corriu cross-coupling reactions. However, employing alkyl Grignard reagents with β -hydrogens in transition-metal catalysis is notoriously challenging due to the competing β -hydride elimination pathway. This side reaction prematurely terminates the catalytic cycle, yielding unwanted alkene byproducts and isomerized alkanes.

The Self-Validating Mechanistic Choice: To successfully couple 3,7-dimethyloctylmagnesium bromide with aryl or heteroaryl halides, the selection of the catalyst is paramount. The protocol adapted from utilizes Ni(dppp)Cl₂ [1,3-bis(diphenylphosphino)propane nickel(II) chloride]. The bidentate dppp ligand enforces a rigid cis-geometry on the nickel center. This geometric constraint sterically and electronically accelerates the reductive elimination step, allowing the desired cross-coupling to drastically outcompete the slower β -hydride elimination process.

Experimental Protocol: Ni-Catalyzed Kumada Cross-Coupling

The following methodology details the synthesis of 3-(3',7'-dimethyloctyl)thiophene, a critical monomer for low-bandgap polymers. This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides observable feedback to the researcher.

Step-by-Step Methodology

Phase 1: Preparation of the Reaction Matrix

-

Flame-dry a two-neck round-bottom flask under a continuous argon purge. Causality: Absolute exclusion of moisture is required; even trace water will rapidly protonate the Grignard reagent, irreversibly quenching it to 2,6-dimethyloctane.

-

Charge the flask with 3-bromothiophene (1.0 equiv, 0.04 mol) and the Ni(dppp)Cl₂ catalyst (3 mol%, 1.2 mmol).

-

Suspend the mixture in anhydrous tetrahydrofuran (THF) (60 mL) and cool to -20 °C using a dry ice/ethylene glycol bath. Causality: Cooling the electrophile-catalyst matrix suppresses the Wurtz-type homocoupling of the Grignard reagent prior to its entry into the transmetalation cycle.

Phase 2: Nucleophile Addition 4. Add a 1.0 M solution of 3,7-dimethyloctylmagnesium bromide in diethyl ether (1.25 equiv, 0.05 mol) dropwise via a syringe pump over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes, maintaining kinetic control over the oxidative addition/transmetalation sequence.

Phase 3: Propagation and Maturation 5. Remove the cooling bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir for 4 hours. Validation Checkpoint: The transition of the reaction mixture from a pale suspension to a deep, characteristic color (often dark red/brown) upon warming confirms the successful initiation and propagation of the active Ni(0)/Ni(II) catalytic cycle. If the solution remains pale, the Grignard reagent was likely quenched, necessitating a restart.

Phase 4: Quenching and Workup 6. Quench the reaction by carefully pouring it into 100 mL of deionized water. Causality: Water safely hydrolyzes any unreacted Grignard reagent. Strong acids are avoided here to prevent the polymerization of the electron-rich thiophene product. 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Validation Checkpoint: The brine wash serves a dual purpose: it pre-dries the organic layer and breaks any stubborn emulsions formed by the magnesium salts, ensuring a clean phase separation. 8. Dry over anhydrous MgSO₄, evaporate the solvent under reduced pressure, and purify via silica gel column chromatography (hexane eluent) to isolate the target molecule as a colorless oil.

Visualizations

The following diagram maps the logical flow and mechanistic stages of the Kumada cross-coupling protocol described above.

Mechanistic workflow for the Ni-catalyzed Kumada coupling of 3,7-dimethyloctylmagnesium bromide.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24882899, Bromo(3,7-dimethyloctyl)magnesium." PubChem, 2024. URL:[Link]

-

Al-Hashimi, M., et al. "Synthesis and Characterization of New Selenophene-Based Donor–Acceptor Low-Bandgap Polymers for Organic Photovoltaic Cells." Macromolecules, ACS Publications, 2012. URL:[Link]

-

European Patent Office. "T 0648/88 ((R,R,R)-Alpha-tocopherol) of 23.11.1989." EPO Boards of Appeal, 1989. URL:[Link]

Mechanistic Dynamics and Protocol Validation in the Formation of 3,7-Dimethyloctylmagnesium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction and Chemical Context

The synthesis of complex aliphatic architectures—such as the isoprenoid side chains of (R,R,R)-α-tocopherol (Vitamin E)[1], aggregation pheromones for Tribolium castaneum[2], and branched alkyl indanes used in toxicological profiling[3]—relies heavily on the precise formation of carbon-carbon bonds. A critical intermediate in these syntheses is 3,7-dimethyloctylmagnesium bromide , a primary alkyl Grignard reagent derived from 1-bromo-3,7-dimethyloctane (dihydrocitronellyl bromide).

While the Grignard reaction is a cornerstone of organometallic chemistry, the formation of the reagent itself is a complex, heterogeneous solid-liquid phase reaction. For drug development professionals scaling up these syntheses, understanding the causality behind the reaction mechanism is paramount to controlling yield, minimizing side reactions (such as Wurtz coupling), and ensuring batch-to-batch reproducibility.

Mechanistic Architecture: The Single Electron Transfer (SET) Paradigm

For decades, the formation of Grignard reagents was treated as a concerted oxidative addition. However, modern mechanistic understanding, pioneered by Walborsky and Garst, dictates that the reaction proceeds via a Single Electron Transfer (SET) mechanism occurring at the magnesium metal surface[4][5][6].

The Surface-Radical Mechanism

The formation of 3,7-dimethyloctylmagnesium bromide is not a homogeneous solution-phase reaction; it is strictly a surface phenomenon[6]. The causality of the reaction proceeds as follows:

-

Activation: The passivating layer of magnesium oxide (MgO) must be breached to expose the reactive Mg(0) lattice[4].

-

Electron Transfer: An electron is transferred from the Mg(0) surface to the lowest unoccupied molecular orbital (LUMO) of 1-bromo-3,7-dimethyloctane, forming a transient radical anion [R−Br]∙− [7][8].

-

Homolytic Cleavage: The radical anion rapidly undergoes homolytic cleavage to yield a bromide ion and the 3,7-dimethyloctyl radical ( R∙ ).

-

Recombination: Because 3,7-dimethyloctyl is a primary radical, it is highly reactive. It remains tightly associated with the magnesium surface (a solvent-caged radical pair) and rapidly recombines with the adjacent MgBr∙ species to form the final Grignard reagent[5].

If the local concentration of the 3,7-dimethyloctyl radical on the surface becomes too high, the radicals can escape the solvent cage and undergo Wurtz coupling , yielding the inactive dimer 2,6,11,15-tetramethylhexadecane. This mechanistic reality dictates the necessity of strictly controlled, dropwise addition during the propagation phase.

Figure 1: Single Electron Transfer (SET) mechanism for Grignard reagent formation.

Thermodynamic and Kinetic Parameters

To engineer a self-validating protocol, one must understand the physical parameters of the precursors and the solvent environment. The Grignard reagent exists in solution not as a monomer, but as a complex organometallic cluster governed by the Schlenk equilibrium [4]:

2RMgBr⇌R2Mg+MgBr2

Diethyl ether ( Et2O ) is the preferred solvent for this specific reagent because the oxygen atoms donate electron density to the electrophilic magnesium center, stabilizing the complex and driving the equilibrium toward the reactive monomeric species[9].

Table 1: Physicochemical Properties of Precursors and Reagents

| Parameter | 1-Bromo-3,7-dimethyloctane | 3,7-Dimethyloctylmagnesium Bromide (1.0 M in Et₂O) |

| CAS Number | 3383-83-3[10] | 114499-45-5 |

| Molecular Weight | 221.18 g/mol | 245.49 g/mol |

| Density | 1.066 g/mL at 20 °C[10] | 0.856 g/mL at 25 °C[11][12] |

| Boiling Point | 216-217 °C[10] | 34.6 °C (Solvent limited)[12] |

| Role in Synthesis | Electrophilic Precursor | Nucleophilic Carbon Source |

Experimental Workflow: Self-Validating Protocol (1.0 M Scale)

The following protocol is designed for the synthesis of a 1.0 M solution of 3,7-dimethyloctylmagnesium bromide in diethyl ether. It is structured as a self-validating system: each step contains a diagnostic observation that must be met before proceeding, ensuring scientific integrity and safety.

Reagent Preparation

-

Magnesium Turnings (1.2 equivalents): Must be mechanically crushed or stirred dry under argon to physically abrade the MgO layer[4].

-

Solvent: Anhydrous diethyl ether (distilled over sodium/benzophenone or passed through activated alumina). Moisture must be strictly <10 ppm to prevent protonolysis of the Grignard reagent into 2,6-dimethyloctane[9].

-

Alkyl Halide: 1-Bromo-3,7-dimethyloctane should be passed through a short plug of basic alumina to remove trace HBr.

Step-by-Step Methodology

Step 1: Apparatus Desiccation Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under high vacuum. Backfill with ultra-high purity Argon. Causality: Atmospheric humidity rapidly destroys the reagent; the system must be entirely isolated[9].

Step 2: Magnesium Activation Add the magnesium turnings to the flask. Add a single crystal of iodine ( I2 ) or 0.5 mol% of 1,2-dibromoethane[4]. Validation: If using I2 , the surface of the magnesium will take on a slight brown/purple tint. If using 1,2-dibromoethane, the evolution of ethylene gas bubbles confirms the chemical scouring of the MgO layer.

Step 3: The Induction Phase Add enough anhydrous diethyl ether to just cover the magnesium. Add 5% of the total volume of 1-bromo-3,7-dimethyloctane without stirring. Validation Check (Critical): Do not proceed until initiation is observed. Initiation is characterized by a localized exotherm (solvent bubbling at the metal surface), the disappearance of the iodine color (if used), and a slight cloudiness in the solution. Causality: If the bulk halide is added before initiation, a delayed, runaway exothermic reaction will occur, leading to solvent boil-off and massive Wurtz coupling.

Step 4: Propagation Phase Once initiation is confirmed, dilute the remaining 1-bromo-3,7-dimethyloctane in anhydrous diethyl ether (to achieve the final 1.0 M concentration). Begin stirring. Add the halide solution dropwise at a rate that maintains a gentle, self-sustaining reflux. Causality: Dropwise addition keeps the steady-state concentration of the 3,7-dimethyloctyl radical low, suppressing dimerization[5].

Step 5: Maturation After the addition is complete, externally heat the reaction to a gentle reflux for 1 hour to ensure complete consumption of the alkyl bromide. Allow to cool to room temperature. The resulting solution should be a grayish/brown liquid (due to trace metal impurities from the Mg turnings)[11].

Figure 2: Logical workflow and validation checkpoints for Grignard reagent synthesis.

Downstream Applications and Stability

Once formed, the 1.0 M 3,7-dimethyloctylmagnesium bromide solution is highly reactive toward electrophiles. It is frequently subjected to cerium(III) chloride-promoted Grignard additions to sterically hindered ketones (such as indanones and tetralones)[3], or reacted with dilithium tetrachlorocuprate ( Li2CuCl4 ) as a catalyst for cross-coupling to synthesize phytol derivatives[13].

Because the reagent is prone to oxidation (forming magnesium hydroperoxides via radical intermediates)[9], it must be stored under a positive pressure of inert gas and titrated (e.g., using the Knochel titration method with iodine and LiCl) prior to use in sensitive drug development applications.

References

-

Garst, J.F.; Soriaga, M.P. "Grignard reagent Formation", Coord. Chem. Rev. 2004. Wikipedia: Grignard Reagent. Available at:[Link]

-

ChemEurope. "Grignard reaction - Reaction mechanism and Synthesis." Available at:[Link]

-

Panteleev, S. V., et al. "Theoretical studies on Grignard reagent formation: Radical mechanism versus non-radical mechanism." ResearchGate. Available at:[Link]

-

Walborsky, H. M. "Mechanism of Grignard reagent formation. The surface nature of the reaction." Accounts of Chemical Research. Available at:[Link]

-

BaseChem. "3,7-Dimethyloctylmagnesium bromide - Physical Properties." Available at:[Link]

-

Rowland, S. J., et al. "Unresolved Complex Mixtures (UCMs) of Aromatic Hydrocarbons: Branched Alkyl Indanes and Branched Alkyl Tetralins." ACS Publications. Available at:[Link]

-

Suzuki, T., et al. "Synthesis of Optically Active Aggregation Pheromone Analogues of the Red Flour Beetle, Tribolium castaneum." Agricultural and Biological Chemistry. Available at:[Link]

-

European Patent Office. "T 0648/88 ((R,R,R)-Alpha-tocopherol) - Preparation of trans-phytol and derivatives." Available at:[Link]

-

Barefield, E. K., et al. "Formation of Grignard Species from the Reaction of Methyl Halides with Laser-Ablated Magnesium Atoms." The Journal of Physical Chemistry A. Available at:[Link]

- Google Patents. "Preparation of trans-phytol and derivatives and precursors thereof and of vitamin k.

-

Saveant, J.-M., et al. "Absolute Kinetic Rate Constants and Activation Energies for the Formation of Grignard Reagents." The Journal of Physical Chemistry A. Available at:[Link]

-

Scientific Laboratory Supplies. "3,7-Dimethyloctylmagnesium bromide solution, 1.0 M in diethyl ether." Available at:[Link]

Sources

- 1. epo.org [epo.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Grignard_reaction [chemeurope.com]

- 10. 1-溴-3,7-二甲基辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. 3,7-二甲基辛基溴化镁|3,7-Dimethyloctylmagnesium bromide|114499-45-5|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 13. GB1575946A - Preparation of trans-phytol and derivatives and precursors thereof and of vitamin k - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability of 3,7-Dimethyloctylmagnesium Bromide in Tetrahydrofuran (THF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,7-dimethyloctylmagnesium bromide in its most common solvent, tetrahydrofuran (THF). As a sterically hindered, secondary Grignard reagent, its stability profile presents unique challenges and considerations critical for its effective use in complex organic syntheses. This document delves into the fundamental principles governing Grignard reagent stability, with a specific focus on the Schlenk equilibrium, the pivotal role of THF solvation, and potential decomposition pathways. Furthermore, it offers field-proven insights and detailed experimental protocols for the preparation, analysis, and long-term storage of this reagent, ensuring both safety and reproducibility in a research and development setting.

Introduction: The Nature of Grignard Reagents in Solution

Grignard reagents, with the general formula R-Mg-X, are cornerstone nucleophiles in organic chemistry, enabling the formation of new carbon-carbon bonds.[1] Their reactivity, however, is intrinsically linked to their stability, which is not a simple matter of a single, static species in solution. In ethereal solvents like THF, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[2][3] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[3]

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group (R), the halide (X), the solvent, temperature, and concentration.[3] For most alkylmagnesium bromides in THF, the equilibrium tends to favor the RMgBr species.[2]

The Critical Role of Tetrahydrofuran (THF)

THF is a superior solvent for the preparation and stabilization of Grignard reagents compared to diethyl ether. Its higher solvating power for the magnesium center plays a crucial role in maintaining the reagent in solution and influencing the Schlenk equilibrium.[4] The magnesium atom in a Grignard reagent is a Lewis acid and coordinates with the lone pairs of the oxygen atoms in THF. This solvation not only solubilizes the Grignard reagent but also stabilizes the magnesium center, thereby influencing its reactivity and stability.[4] Computational studies on simpler Grignard reagents like CH₃MgCl in THF have shown that the solvent is not merely a passive medium but an active participant in the ligand exchange processes central to the Schlenk equilibrium.[4]

Thermodynamic Stability Profile of 3,7-Dimethyloctylmagnesium Bromide

While specific thermodynamic data for 3,7-dimethyloctylmagnesium bromide is not extensively documented in peer-reviewed literature, we can extrapolate its stability profile based on the general principles of Grignard chemistry and the structural features of the 3,7-dimethyloctyl group.

The 3,7-dimethyloctyl group is a branched, secondary alkyl chain. This steric hindrance around the carbon-magnesium bond can influence both the rate of its formation and its subsequent stability.

The Schlenk Equilibrium for a Branched Alkyl Grignard

The Schlenk equilibrium for 3,7-dimethyloctylmagnesium bromide can be represented as follows:

Caption: The Schlenk Equilibrium for 3,7-Dimethyloctylmagnesium Bromide in THF.

For sterically hindered Grignard reagents, the formation of the dialkylmagnesium species might be less favored compared to less bulky primary alkyl Grignards. However, the equilibrium is still present and dynamic.

Potential Decomposition Pathways

The thermodynamic instability of Grignard reagents, including 3,7-dimethyloctylmagnesium bromide, can lead to several decomposition pathways, particularly upon prolonged storage or exposure to elevated temperatures.

-

Reaction with Solvent (THF): While generally stable in THF at room temperature for reasonable periods, Grignard reagents can slowly react with THF, especially at elevated temperatures. This can involve deprotonation of the THF ring, leading to ring-opening and the formation of byproducts.

-

Thermal Decomposition: At higher temperatures, Grignard reagents can undergo thermal decomposition. For branched alkyl Grignards, this can involve β-hydride elimination, leading to the formation of an alkene (3,7-dimethyloctene) and magnesium hydride species.

-

Reaction with Impurities: Grignard reagents are highly reactive towards protic impurities like water and alcohols, as well as oxygen.[1][5] These reactions are often rapid and exothermic, leading to the destruction of the Grignard reagent and the formation of the corresponding alkane (3,7-dimethyloctane) and magnesium salts.[6]

Experimental Protocols for Ensuring Stability and Accurate Quantification

The stability and utility of a 3,7-dimethyloctylmagnesium bromide solution are critically dependent on proper preparation, handling, and accurate concentration determination.

Preparation of 3,7-Dimethyloctylmagnesium Bromide in THF

The synthesis of this Grignard reagent follows the general procedure of reacting the corresponding alkyl halide with magnesium metal in anhydrous THF.[6]

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Schlenk flask and other appropriate oven-dried glassware

-

Inert atmosphere (Argon or Nitrogen)

Protocol:

-

Assemble the reaction apparatus (three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet) and flame-dry it under a stream of inert gas to remove any adsorbed moisture.

-

Add magnesium turnings to the reaction flask, followed by a single crystal of iodine.

-

Add a small amount of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-3,7-dimethyloctane in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.

-

The resulting greyish solution is the 3,7-dimethyloctylmagnesium bromide reagent.

Caption: Workflow for the Preparation of 3,7-Dimethyloctylmagnesium Bromide.

Accurate Determination of Concentration: Titration Methods

The concentration of Grignard reagents can vary, and it is crucial to determine the exact molarity before use.[9] Several titration methods are available, with the choice depending on accuracy requirements and available equipment.[9]

| Titration Method | Principle | Endpoint Detection | Advantages | Limitations |

| Colorimetric | Acid-base reaction with a colorimetric indicator (e.g., 1,10-phenanthroline).[9][10] | Visual color change (e.g., from colored complex to colorless).[9] | Simple, rapid, and requires minimal specialized equipment.[9] | Subjective endpoint, may be difficult with colored solutions.[9] |

| Iodometric | Redox reaction with iodine.[9] | Disappearance of iodine's brown color.[9] | Not affected by common hydrolysis byproducts.[9] | Iodine solutions require frequent standardization.[9] |

| Potentiometric | Potentiometric monitoring of an acid-base reaction with an alcohol (e.g., 2-butanol). | Inflection point of the titration curve. | Objective endpoint determination, high precision, and suitable for automated systems. | Requires a potentiometer and electrode.[9] |

Detailed Protocol: Colorimetric Titration with 1,10-Phenanthroline [9][10]

-

In a flame-dried flask under an inert atmosphere, add a small, accurately weighed amount of a suitable indicator such as 1,10-phenanthroline.

-

Dissolve the indicator in a small volume of anhydrous THF.

-

Add a precisely known amount of a standardized solution of a secondary alcohol (e.g., sec-butanol in THF). The solution will develop a distinct color upon complexation of the indicator with the Grignard reagent.[9]

-

Titrate this solution with the prepared 3,7-dimethyloctylmagnesium bromide solution from a burette until the color disappears.

-

The volume of the Grignard reagent added at the endpoint is used to calculate its molarity.

Long-Term Storage and Handling for Optimal Stability

Proper storage is paramount to maintaining the integrity of the 3,7-dimethyloctylmagnesium bromide solution.[11]

-

Inert Atmosphere: The reagent must be stored under a positive pressure of an inert gas (argon or nitrogen) to prevent exposure to air and moisture.[5][11]

-

Sealed Container: Use a well-sealed Schlenk flask or a septum-capped bottle.

-

Temperature: While some Grignard solutions can be stored at room temperature, refrigeration (0-4 °C) can slow down decomposition processes.[11] However, be aware that low temperatures may cause some Grignard reagents to precipitate out of solution.[11] For 3,7-dimethyloctylmagnesium bromide, it is advisable to monitor for any precipitation at lower temperatures.

-

Re-titration: It is best practice to re-titrate the Grignard solution to determine its exact concentration before each use, especially after prolonged storage.[11]

Conclusion

The thermodynamic stability of 3,7-dimethyloctylmagnesium bromide in THF is a complex interplay of the Schlenk equilibrium, solvent effects, and potential decomposition pathways. While its branched secondary alkyl structure may introduce some unique stability considerations compared to simpler Grignard reagents, a thorough understanding of the fundamental principles of Grignard chemistry, coupled with meticulous experimental technique, can ensure its successful preparation, storage, and application in organic synthesis. By adhering to the protocols outlined in this guide for preparation under anhydrous and inert conditions, accurate concentration determination through titration, and proper long-term storage, researchers can confidently utilize this valuable reagent in their synthetic endeavors.

References

- A Researcher's Guide to the Titration of Organomagnesium Reagents: A Compar

- SCHLENK EQUILIBRIUM.

- Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed.

- The determination of grignard reagent concentration by an acidimetric double titr

- calorimetric investigation of the form

- How to measure the concentration of any grignard reagent (RMgX) in situ?

- The Thermometric Determination of Grignard Reagent Concentr

- Grignard reagent. Sciencemadness Wiki.

- 3,7-Dimethyloctylmagnesium bromide 1.0M diethyl ether 114499-45-5. Sigma-Aldrich.

- Comparison of different synthesis routes for 3,7-Dimethyloct-6-en-2-ol. Benchchem.

- Schlenk equilibrium. wikidoc.

- Schlenk equilibrium. Wikipedia.

- The Grignard Reagents.

- How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.

- J. Li In solution, a Schlenk equilibrium exists between a Grignard reagent and a diorganomag.

- 3,7-Dimethyloctylmagnesium bromide solution, 1.0 M in diethyl ether.

- Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- Technical Support Center: Quenching Procedures for Reactions with Magnesium Bromide Ethyl Ether

- Grignard Reaction Reagents: A Toolbox for Chemists.

- Stability assessment of the selected Grignard reagents 2 q and 6 b. Concentration was determined by titration.

- Proper Reagent Storage and Handling. StressMarq Biosciences Inc.

- Technical Support Center: Long-Term Storage and Stability of Grignard Solutions. Benchchem.

- Reactions of Grignard Reagents with Nitrous Oxide. CORE.

- NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS. STRUCTURE AND MEDIUM EFFECT. DTIC.

- Synthesis of octylmagnesium bromide. PrepChem.com.

- Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.

- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing R

- 1-Bromo-3,7-dimethyloctane CAS 3383-83-3: High Purity Chemical Intermedi

- Reactions of Grignard Reagents. Master Organic Chemistry.

- 10.7: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.

- Grignard Reaction. Organic Chemistry Portal.

- Formation of Grignard Reagents

- Constitution of Grignard Reagent RMgCl in Tetrahydrofuran. Organic Letters.

- Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC.

- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.

- US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means.

- US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.

- 14 Formation and reaction of a Grignard reagent.

- Grignard Reaction.

- Impurity Occurrence and Removal in Crystalline Products

- Grignard decomposition. Reddit.

- 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- 1-Bromo-3,7-dimethyloctane | 3383-83-3. Tokyo Chemical Industry Co., Ltd.(APAC).

- methylmagnesium bromide. the NIST WebBook.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Schlenk equilibrium - wikidoc [wikidoc.org]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. 1-Bromo-3,7-dimethyloctane | 3383-83-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Characterization of 3,7-Dimethyloctylmagnesium Bromide

Abstract

Grignard reagents are cornerstones of synthetic organic chemistry, yet their characterization remains a non-trivial pursuit due to their inherent reactivity and complex solution-state behavior. This in-depth guide provides researchers, scientists, and drug development professionals with a robust framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,7-dimethyloctylmagnesium bromide. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings, provides field-proven experimental protocols, and offers a detailed interpretation of the expected spectral features. We will explore the profound influence of the electropositive magnesium on the alkyl chain's magnetic environment and address the practical implications of the Schlenk equilibrium on spectral analysis.

Theoretical Foundation: Understanding the NMR of Organometallics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organometallic compounds in solution.[1][2] Unlike typical organic molecules, the presence of a metal-carbon bond introduces unique electronic effects that dramatically alter the NMR landscape.

The Inductive Effect of the Magnesium-Carbon Bond

The bond between carbon and magnesium is highly polarized, with the carbon atom bearing a significant partial negative charge (carbanionic character) and the magnesium a partial positive charge. This has two major consequences for NMR spectroscopy:

-

¹H NMR: Protons on the carbon directly attached to the magnesium (the α-carbon) experience a profound shielding effect. The increased electron density around the α-carbon creates a local magnetic field that opposes the applied external field, causing the resonance of the α-protons to shift significantly upfield, often to values below 0 ppm.

-

¹³C NMR: The α-carbon itself is also strongly shielded, resulting in a significant upfield shift compared to its position in the parent alkane or alkyl halide.[3] Conversely, the β-carbon often experiences a moderate deshielding effect, shifting it downfield.

The Schlenk Equilibrium: A Dynamic Challenge

Grignard reagents in solution do not exist as simple monomeric RMgX species. They are part of a dynamic equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂).[4][5]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is highly dependent on the solvent, concentration, temperature, and the nature of the alkyl group and halide.[6] From an NMR perspective, this is critical. Depending on the rate of exchange between these species, the observed spectrum can show:

-

Slow Exchange: Distinct sets of peaks for each species in solution. This is more likely at low temperatures.

-

Fast Exchange: A single set of time-averaged peaks whose chemical shifts are a weighted average of the individual species. This often leads to peak broadening.

Understanding this equilibrium is paramount to correctly interpreting the NMR spectrum of any Grignard reagent.[7]

The Analyte: Structure of 3,7-Dimethyloctylmagnesium Bromide

To effectively interpret the NMR spectra, a clear numbering system for the carbon skeleton is essential. The structure below will be used as the reference throughout this guide.

Caption: Structure and numbering of 3,7-dimethyloctylmagnesium bromide.

Experimental Protocol for NMR Analysis

The trustworthiness of NMR data for reactive species hinges on meticulous sample preparation and data acquisition. The following protocol is a self-validating system designed to ensure data integrity.

Rigorous Sample Preparation

Causality: Grignard reagents react vigorously with protic sources (e.g., water, alcohols) and oxygen. Failure to maintain strictly anhydrous and anaerobic conditions will result in decomposition of the analyte and the appearance of impurity peaks (e.g., 3,7-dimethyloctane, various alcohols), rendering the spectrum uninterpretable.

Step-by-Step Protocol:

-

Glassware: Ensure all NMR tubes and glassware are flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon.

-

Solvent: Use an anhydrous, deuterated ethereal solvent such as tetrahydrofuran-d₈ (THF-d₈) or diethyl ether-d₈. These solvents are ideal as they are typically used for the Grignard reaction itself and help stabilize the reagent.

-

Transfer: Under a positive pressure of an inert gas (e.g., in a glovebox or using Schlenk line techniques), transfer approximately 0.5-0.7 mL of the deuterated solvent into the NMR tube, which is sealed with a septum.

-

Analyte Addition: The 3,7-dimethyloctylmagnesium bromide solution (typically supplied as 1.0 M in an ether solvent) should be added via a gas-tight syringe.[8][9] Add approximately 0.1 mL of the Grignard solution to the NMR tube.

-

Internal Standard: A non-reactive internal standard can be used for quantitative analysis if desired, but for qualitative characterization, the residual solvent peak (e.g., THF-d₈) is often sufficient for referencing.

-

Sealing: Securely cap the NMR tube and seal with parafilm for transport to the spectrometer.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Recommended Spectrometer Parameters:

-

¹H NMR: 400 MHz or higher. A sufficient relaxation delay (d1) of 2-5 seconds is recommended to ensure accurate integration.

-

¹³C NMR: 100 MHz or higher. A standard proton-decoupled pulse program should be used. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Predicted ¹H NMR Spectrum and Interpretation

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for 3,7-dimethyloctylmagnesium bromide. These predictions are based on the known spectral data of the parent alkane and alkyl bromide, adjusted for the powerful shielding effect of the -MgBr moiety.[10][11]

| Position (Protons) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| H1 (α-CH₂) * | -0.5 to 0.2 | Triplet (t) | 2H | Primary Diagnostic Signal. The C-Mg bond causes extreme shielding, shifting this signal significantly upfield, potentially into the negative region. It will be a triplet due to coupling with the two H2 protons. |

| H8 (CH₃) | 0.85 - 0.90 | Doublet (d) | 6H | These two terminal methyl groups (C10, C11) are diastereotopic but will likely appear as a single doublet due to coupling with the H7 methine. |

| H9 (CH₃) | 0.85 - 0.90 | Doublet (d) | 3H | This methyl group is coupled to the H3 methine, appearing as a doublet in a region typical for alkane methyls. |

| H2, H4, H5, H6 (CH₂, CH) | 1.0 - 1.6 | Multiplets (m) | ~7H | These protons of the alkyl backbone will form a complex, overlapping multiplet region, typical for long-chain alkanes.[12] |

| H3, H7 (CH) | 1.0 - 1.6 | Multiplets (m) | 2H | The methine protons will be buried within the main alkyl multiplet. Differentiating them without 2D NMR techniques would be challenging. |

Note: The α-CH₂ protons are the most critical for confirming the formation of the Grignard reagent. Their distinct upfield shift is an unmistakable indicator of C-Mg bond formation.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton. The influence of the -MgBr group is again the dominant factor in the predicted shifts.

| Position (Carbon) | Predicted δ (ppm) | Rationale and Expert Insights |

| C1 (α-C) * | 5 - 15 | Primary Diagnostic Signal. The α-carbon is highly shielded due to its carbanionic character, resulting in a dramatic upfield shift.[3] |

| C2 (β-C) | 35 - 45 | The β-carbon experiences a deshielding effect relative to the α-carbon, a common phenomenon in organometallic compounds.[3] |

| C10, C11 (CH₃) | 22 - 24 | Typical chemical shift for terminal methyl groups in a branched alkane.[13] |

| C9 (CH₃) | 19 - 21 | Typical chemical shift for a methyl group on a methine carbon.[13] |

| C3, C7 (CH) | 27 - 30 | Expected range for methine carbons in an acyclic alkane. |

| C4, C5, C6, C8 | 24 - 40 | These carbons of the main chain will appear in the standard aliphatic region. Their precise assignment would require advanced techniques like HSQC or HMBC. |

Note: The C1 signal is the key indicator in the ¹³C spectrum. Its appearance in the high-field region (5-15 ppm) is strong evidence for the formation of the Grignard reagent.

Visualizing the Impact of the Schlenk Equilibrium

As discussed, the solution state of 3,7-dimethyloctylmagnesium bromide is not static. The dynamic Schlenk equilibrium complicates direct analysis, as the observed spectrum may be a composite of multiple species.

Caption: The Schlenk equilibrium for 3,7-dimethyloctylmagnesium bromide (R = 3,7-dimethyloctyl).

Implications for Spectral Interpretation:

-

Broadened Peaks: If the exchange rate is intermediate on the NMR timescale, the α-CH₂ and α-C signals may appear significantly broadened.

-

Shift Variation: The exact chemical shift of the α-protons and α-carbon can vary depending on the solvent and concentration, which shift the equilibrium. Therefore, the values presented should be seen as a diagnostic range rather than an absolute position. For critical applications, low-temperature NMR experiments can "freeze out" the equilibrium, allowing for the observation of individual species.

Conclusion

The successful NMR characterization of 3,7-dimethyloctylmagnesium bromide is an achievable goal that relies on a synthesis of theoretical knowledge and meticulous experimental practice. The definitive confirmation of its formation rests on identifying the highly shielded diagnostic signals: the α-CH₂ protons in the ¹H spectrum (typically < 0.2 ppm) and the α-carbon in the ¹³C spectrum (typically 5-15 ppm). Researchers must remain cognizant of the dynamic Schlenk equilibrium, which can manifest as peak broadening or shifts in resonance positions. By following the protocols and interpretive framework laid out in this guide, scientists can confidently utilize NMR spectroscopy to verify the integrity of this valuable organometallic reagent, ensuring the success of subsequent synthetic transformations.

References

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Bruker. (n.d.). Organometallic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 13.7: Characterization of Organometallic Complexes. Retrieved from [Link]

-

Scribd. (n.d.). NMR Shifts for Alkane Types. Retrieved from [Link]

-

IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

-

Pregosin, P. S. (2012). NMR in Organometallic Chemistry. Wiley-VCH. Retrieved from [Link]

- Ziemnicka, B. T., & Kuszmann, J. (1979). 13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives. Journal of Organometallic Chemistry, 175(1), 1-8. (Note: A direct link to the full text may require a subscription.

-

OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]

-

Wiley Analytical Science. (2021, March 29). Using NMR to uncover a new Schlenk equilibrium. Retrieved from [Link]

- Ashby, E. C., & Laemmle, J. (1975). The Schlenk Equilibrium. Chemical Reviews, 75(4), 521-546. (Note: A direct link to the full text may require a subscription).

-

ResearchGate. (n.d.). ¹³C NMR spectra of Grignard reagents. Retrieved from [Link]

-

Svejda, S. A. (1969). Schlenk Equilibrium. Iowa State University. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state NMR Spectroscopy in Organometallic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 27). Comparison of chemical shifts among alkanes in NMR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b']dithiophene Derivative. Retrieved from [Link]

-

Nature Portfolio. (2022). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

-

March, S., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran. Journal of the American Chemical Society, 139(14), 5146-5156. Retrieved from [Link]

-

ResearchGate. (n.d.). Schlenk equilibrium. Retrieved from [Link]

-

Journal of Chemical Education. (2015). Use of ¹H, ¹³C, and ¹⁹F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

Sources

- 1. Organometallic Chemistry | Bruker [bruker.com]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. researchgate.net [researchgate.net]

- 4. thesis.caltech.edu [thesis.caltech.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. 3,7-Dimethyloctylmagnesium bromide 1.0M diethyl ether 114499-45-5 [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. scribd.com [scribd.com]

- 11. rsc.org [rsc.org]

- 12. iq.usp.br [iq.usp.br]

- 13. Alkanes | OpenOChem Learn [learn.openochem.org]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3,7-Dimethyloctylmagnesium Bromide in Anhydrous Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,7-dimethyloctylmagnesium bromide, a critical Grignard reagent in synthetic organic chemistry. While specific quantitative solubility data for this branched, long-chain alkylmagnesium bromide is not extensively documented, this guide synthesizes fundamental principles of Grignard reagent solvation, established experimental protocols, and available commercial data to offer researchers and drug development professionals a robust framework for its effective use. We will delve into the theoretical underpinnings of solubility, including the pivotal role of ethereal solvents and the Schlenk equilibrium, and present a detailed methodology for determining solubility in a given anhydrous organic solvent.

Introduction: The Challenge of Grignard Reagent Solubility

Grignard reagents, with their highly polar carbon-magnesium bond, are indispensable tools for carbon-carbon bond formation.[1] However, their utility is intrinsically linked to their solubility and stability in aprotic, anhydrous organic solvents.[2] The solubility of a Grignard reagent is not a simple dissolution process but a complex interplay of coordination chemistry, aggregation, and chemical equilibria.[3] 3,7-Dimethyloctylmagnesium bromide, with its bulky and non-polar alkyl chain, presents unique solubility considerations that necessitate a thorough understanding of its behavior in various solvent systems. This guide aims to provide the theoretical and practical knowledge required to confidently handle and deploy this valuable synthetic tool.

The Theoretical Framework of Grignard Reagent Solubility

The solubility of Grignard reagents is fundamentally dictated by the ability of the solvent to stabilize the organomagnesium species.[4] Unlike simple organic compounds, Grignard reagents do not merely dissolve; they form coordination complexes with the solvent molecules.[5]

The Essential Role of Ethereal Solvents

Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are the most common and effective solvents for Grignard reagents.[3] The lone pairs of electrons on the oxygen atom of the ether coordinate to the electron-deficient magnesium center, forming a stable complex.[4] This coordination disrupts the intermolecular forces between the Grignard reagent molecules, facilitating their dissolution. In the absence of such coordinating solvents, Grignard reagents are generally insoluble in non-polar hydrocarbon solvents like hexane or toluene.[6]

The choice between diethyl ether and THF can significantly impact solubility and reactivity. THF is generally a better solvent for Grignard reagents than diethyl ether due to a combination of factors:

-

Higher Polarity: THF is more polar than diethyl ether, allowing for stronger coordination to the magnesium center.[7]

-

Chelating Effect: The cyclic structure of THF may offer a more favorable steric arrangement for complexation.[4]

-

Higher Boiling Point: The higher boiling point of THF (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be conducted at higher temperatures, which can improve the solubility of some reagents and reaction products.[8]

The Schlenk Equilibrium: A Dynamic Influence on Solubility

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium, which further complicates their solubility profile.[9] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.

The position of this equilibrium is influenced by the solvent, the nature of the alkyl group (R), and the halide (X).[9] The different species in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) can have varying solubilities. For instance, magnesium bromide (MgBr₂) has limited solubility in diethyl ether, which can lead to the precipitation of solids from concentrated Grignard solutions.[10]

Quantitative Solubility Data for 3,7-Dimethyloctylmagnesium Bromide

| Solvent | Concentration | Temperature | Source |

| Diethyl Ether | 1.0 M | Not Specified | [11][12] |

This commercially available concentration of 1.0 M in diethyl ether serves as a practical and reliable indicator of its significant solubility in this solvent. Based on the principles discussed above, it is reasonable to infer that the solubility of 3,7-dimethyloctylmagnesium bromide in THF would be comparable, if not greater.

Experimental Protocol for Determining the Solubility of 3,7-Dimethyloctylmagnesium Bromide

For applications requiring precise knowledge of solubility in a specific solvent system, experimental determination is necessary. The following protocol outlines a robust method for determining the solubility of 3,7-dimethyloctylmagnesium bromide, emphasizing the need for anhydrous and inert conditions.

Materials and Equipment

-

3,7-Dimethyloctylmagnesium bromide solution (e.g., 1.0 M in diethyl ether)

-

Anhydrous organic solvent of interest (e.g., THF, toluene)

-

Anhydrous, inhibitor-free diethyl ether

-

Iodine (I₂)

-

Standardized solution of a protic acid (e.g., 0.1 M HCl in isopropanol)

-

Indicator (e.g., 1,10-phenanthroline)

-

Schlenk flasks and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Analytical balance

Experimental Workflow

The determination of solubility involves preparing a saturated solution at a specific temperature, followed by quantifying the concentration of the Grignard reagent in the supernatant.

Caption: Workflow for the experimental determination of 3,7-dimethyloctylmagnesium bromide solubility.

Detailed Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Under a positive pressure of an inert gas (e.g., Argon), add an excess amount of a concentrated solution or the neat (if available as a solid) 3,7-dimethyloctylmagnesium bromide to a Schlenk flask containing the desired anhydrous organic solvent.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for 24-48 hours to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, cease stirring and allow the excess solid to settle completely.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe.

-

Dispense the aliquot into a tared flask containing a small amount of anhydrous diethyl ether to prevent concentration changes due to solvent evaporation from the syringe tip.

-

Immediately weigh the flask to determine the mass of the aliquot.

-

-

Titration to Determine Concentration:

-

A reliable method for determining the concentration of the active Grignard reagent is through titration. A common method involves the use of iodine.

-

To a separate flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg) and dissolve it in anhydrous THF containing a known concentration of LiCl (e.g., 1.0 mL of a 0.5 M solution). The LiCl helps to keep the magnesium salts soluble.

-

Cool the iodine solution to 0 °C.

-

Slowly add the aliquot of the Grignard solution dropwise to the stirred iodine solution until the characteristic brown color of iodine disappears, indicating the endpoint.

-

The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction with iodine.

-

Factors Influencing the Solubility of 3,7-Dimethyloctylmagnesium Bromide

Several factors can influence the observed solubility of 3,7-dimethyloctylmagnesium bromide in a given solvent system:

-

Purity of Reagents and Solvents: The presence of moisture or other protic impurities will consume the Grignard reagent and can lead to the formation of insoluble magnesium hydroxides and alkoxides, thus affecting solubility measurements.[10]

-

Temperature: Solubility is generally temperature-dependent. For most Grignard reagents, solubility increases with temperature.

-

Presence of Additives: The addition of co-solvents or salts can alter the solubility. For example, the addition of a tertiary amine can increase the solubility of Grignard reagents in hydrocarbon solvents.

Conclusion

While a comprehensive quantitative solubility profile for 3,7-dimethyloctylmagnesium bromide remains to be fully elucidated, this guide provides a robust framework for its effective utilization. The established 1.0 M solubility in diethyl ether serves as a critical benchmark. By understanding the fundamental principles of Grignard reagent solvation, particularly the coordinating role of ethereal solvents and the dynamic nature of the Schlenk equilibrium, researchers can make informed decisions regarding solvent selection and reaction conditions. Furthermore, the detailed experimental protocol provided herein empowers scientists to determine the solubility of this important reagent in their specific solvent systems, ensuring reproducible and optimized synthetic outcomes.

References

-

LookChem. (n.d.). CAS No.114499-45-5, 3 7-DIMETHYLOCTYLMAGNESIUM BROMIDE 1.0& Suppliers. Retrieved from [Link]

-

SLS. (n.d.). 3,7-Dimethyloctylmagnesium bromide solution, 1.0 M in diethyl ether. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

-

Filo. (2026, February 15). Explanation of solubility of alkyl halides. Retrieved from [Link]

-

ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics. Retrieved from [Link]

-

PubChem. (n.d.). CID 87067757 | C3H7BrMg. Retrieved from [Link]

-

SlidePlayer. (n.d.). Organic halides. Retrieved from [Link]

-

Brainly. (2023, February 24). Give two reasons why THF is a better solvent than diethyl ether for the formation of the. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

-

Nobel Prize. (n.d.). The use of organomagnesium compounds in preparative organic chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2019, October 7). Ether for Grignard. Retrieved from [Link]

-

Wikipedia. (n.d.). Organomagnesium chemistry. Retrieved from [Link]

-

CHEMISTRY. (n.d.). Experiment 20 GRIGNARD SYNTHESIS OF A DEUTERATED COMPOUND. Retrieved from [Link]

-

Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]

-

WVU Community. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

DTIC. (n.d.). AD 283 095. Retrieved from [Link]

-

SlidePlayer. (n.d.). Physical properties of alkyl halide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 4.4: Organometallic Compounds of Magnesium. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.114499-45-5, 3 7-DIMETHYLOCTYLMAGNESIUM BROMIDE 1.0& Suppliers. Retrieved from [Link]

-

SLS. (n.d.). 3,7-Dimethyloctylmagnesium bromide solution, 1.0 M in diethyl ether. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

SlidePlayer. (n.d.). Organic Halides. Retrieved from [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sciencemadness Discussion Board - Ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Explanation of solubility of alkyl halides | Filo [askfilo.com]

- 6. brainly.com [brainly.com]

- 7. guidechem.com [guidechem.com]

- 8. bethunecollege.ac.in [bethunecollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. 3,7-Dimethyloctylmagnesium bromide 1.0M diethyl ether 114499-45-5 [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

3,7-Dimethyloctylmagnesium Bromide: Comprehensive Safety, Handling, and Application Guide

Introduction and Strategic Utility

3,7-Dimethyloctylmagnesium bromide is a highly specialized, branched-chain alkyl Grignard reagent. In contemporary drug development and advanced materials science, this reagent is a critical nucleophile used to introduce the 3,7-dimethyloctyl (tetrahydrogeranyl) moiety. This specific structural motif is essential for synthesizing branched alkyl indanes and tetralins[1], as well as for engineering the hydrophobic tails of novel cationic lipids used in mRNA-lipid nanoparticle (LNP) delivery systems.

However, the reagent's high nucleophilicity is intrinsically linked to severe safety hazards, including extreme flammability, corrosivity, and violent water reactivity. This whitepaper synthesizes the physicochemical safety data of 3,7-dimethyloctylmagnesium bromide with field-proven, self-validating handling protocols to ensure both scientific integrity and laboratory safety.

Physicochemical Properties and Safety Data Sheet (SDS) Profiling

Understanding the quantitative and qualitative properties of 3,7-dimethyloctylmagnesium bromide is the first step in hazard mitigation. The reagent is commercially supplied as a 1.0 M solution in diethyl ether, meaning the hazards of the volatile ethereal solvent dominate the physical risk profile.

Quantitative Data Summary

| Property / Attribute | Value / Description |

| Chemical Name | 3,7-Dimethyloctylmagnesium bromide |

| CAS Registry Number | 114499-45-5 |

| Molecular Formula | C₁₀H₂₁BrMg |

| Molecular Weight | 245.48 g/mol |

| Standard Concentration | 1.0 M in Diethyl Ether |

| Flash Point (Solvent) | -25 °C (-13 °F) (Closed Cup) |

| GHS Hazard Codes | H224, H302, H314, H336, EUH014, EUH019 |

| Primary Target Organs | Respiratory system, Eyes, Skin |

| Storage Classification | WGK 3 (Flammable liquids / Water-reactive) |

Hazard Causality and Mitigation

-

Extreme Flammability (H224): Diethyl ether has a flash point of -25 °C and a low autoignition temperature. The vapor is heavier than air and can travel along benchtops to ignition sources. Mitigation: All handling must occur in a chemical fume hood free of ignition sources, utilizing spark-proof equipment[2].

-

Water Reactivity (EUH014): The carbon-magnesium bond is highly polarized. Contact with water or ambient moisture results in an immediate, highly exothermic protonation reaction, yielding 3,7-dimethyloctane and magnesium hydroxide[3]. Mitigation: Strict adherence to Schlenk line techniques and argon backfilling is mandatory.

-

Peroxide Formation (EUH019): Ethereal solvents can form explosive peroxides upon prolonged exposure to oxygen. Mitigation: Reagents must be stored under inert gas and periodically tested for peroxides if stored for extended periods.

Emergency response pathway for Grignard reagent spills and fires.

Air-Free Handling and Transfer Methodologies

The integrity of 3,7-dimethyloctylmagnesium bromide depends entirely on the exclusion of protic sources and oxygen. The following protocol establishes a self-validating system for reagent transfer.

Causality of Anhydrous Preparation

Standard borosilicate glassware possesses surface silanol (Si-OH) groups that strongly adsorb atmospheric water. Simple oven drying is insufficient to remove chemisorbed water. Glassware must be flame-dried under high vacuum (< 0.1 Torr) to provide the activation energy required to desorb these water molecules[4]. Argon is preferred over nitrogen for backfilling because it is denser than air, creating a more robust protective blanket over the reaction mixture[2].

Syringe Transfer Protocol (For volumes < 20 mL)

-

Equipment Prep: Use an oven-dried, gas-tight glass syringe equipped with a Luer lock and a long, flexible stainless-steel needle.

-

Purging: Puncture the septum of the argon line and draw/expel argon three times to purge the syringe barrel.

-

Extraction: Insert the needle into the Sure/Seal™ septum of the 3,7-dimethyloctylmagnesium bromide bottle. Inject a volume of argon slightly less than the desired reagent volume to prevent creating a vacuum, then slowly withdraw the reagent. Do not exceed 75% of the syringe's total capacity to avoid accidental plunger blowout[5].

-

Transfer: Quickly transfer the needle to the reaction flask septum and inject the reagent dropwise.

Experimental Methodology: Grignard Addition Workflow

The following methodology details the nucleophilic addition of 3,7-dimethyloctylmagnesium bromide to a ketone (e.g., an indanone derivative for complex hydrocarbon synthesis)[1]. This protocol is designed as a self-validating system.

Step 1: Reaction Setup and Validation

-

Procedure: Assemble a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and argon inlet. Flame-dry under vacuum and backfill with argon three times. Add anhydrous diethyl ether or THF to the flask.

-

Self-Validation Check: Inject the 3,7-dimethyloctylmagnesium bromide solution into the solvent. Validation: The solution should remain clear and homogenous. If effervescence (bubbling) or a white precipitate occurs, the system is contaminated with moisture (forming alkane gas and insoluble magnesium salts). The reaction must be aborted and the apparatus re-dried.

Step 2: Electrophile Addition

-

Causality: Grignard additions are highly exothermic. Loss of thermal control can lead to solvent boiling, vessel pressurization, and runaway reactions[4].

-

Procedure: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve the electrophile (e.g., 1-indanone) in anhydrous solvent and place it in the dropping funnel. Add the electrophile dropwise over 30–60 minutes. Monitor the internal temperature, ensuring it does not exceed 10 °C during addition.

Step 3: Controlled Quenching

-

Causality: Unreacted Grignard reagent and the resulting magnesium alkoxide intermediate must be neutralized. Adding pure water directly causes a violent exotherm and forms a thick, unmanageable emulsion of magnesium hydroxide [Mg(OH)₂] that traps the product.

-

Procedure:

-

Cool the reaction mixture to 0 °C.

-

Slowly, dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl). The mild acidity of NH₄Cl safely protonates the alkoxide while controlling the exotherm[3].

-

Continue addition until effervescence ceases. The aqueous phase will dissolve the magnesium salts (forming soluble MgCl₂ and MgBr₂), resulting in a clean biphasic mixture.

-

Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Workflow for air-free Grignard reaction execution and quenching.

References

-

Grignard Reaction Laboratory Reaction Safety Summary (LRSS) American Chemical Society (ACS)[Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics ResearchGate / Sarpong Group[Link]

-

Unresolved Complex Mixtures (UCMs) of Aromatic Hydrocarbons: Branched Alkyl Indanes and Branched Alkyl Tetralins ACS Publications (Environmental Science & Technology)[Link]

Sources

protocol for synthesizing 3,7-dimethyloctylmagnesium bromide from 1-bromo-3,7-dimethyloctane

Executive Summary

3,7-Dimethyloctylmagnesium bromide is a versatile, high-value organometallic reagent utilized extensively in the synthesis of complex lipids for mRNA-lipid nanoparticle (LNP) formulations, optically active aggregation pheromones, and fine fragrances[1][2]. Synthesized via the oxidative addition of elemental magnesium to 1-bromo-3,7-dimethyloctane, this specific Grignard reagent demands rigorous anhydrous conditions and precise kinetic control to suppress homocoupling side reactions[3].

This application note provides a highly optimized, self-validating protocol for the preparation of a 1.0 M solution of 3,7-dimethyloctylmagnesium bromide in anhydrous tetrahydrofuran (THF). By integrating mechanistic causality with strict quality control assays, this guide ensures reproducible yields and high reagent fidelity for downstream drug development applications.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high yields and prevent batch failure, researchers must understand the causality behind each experimental parameter:

-

Surface Passivation & Chemical Activation: Magnesium turnings naturally form a passivating MgO/Mg(OH)2 layer upon exposure to air. Chemical activation using iodine ( I2 ) is mandatory. Iodine reacts with the magnesium surface to form magnesium iodide ( MgI2 ), effectively etching the oxide layer and exposing highly reactive, zero-valent magnesium[4].

-

Solvent Coordination & The Schlenk Equilibrium: The reaction must be performed in a Lewis basic solvent. The lone pairs on the oxygen atoms of THF coordinate to the electron-deficient magnesium center, stabilizing the Grignard reagent and driving the reaction forward[5]. THF is preferred over diethyl ether for this specific long-chain alkyl bromide due to its higher boiling point, which allows for a higher reflux temperature to drive complete conversion[6].

-

Exotherm & Wurtz Coupling Control: The single-electron transfer (SET) mechanism that inserts Mg into the C-Br bond is highly exothermic. Rapid addition of 1-bromo-3,7-dimethyloctane leads to localized overheating, which promotes radical dimerization (Wurtz coupling), yielding the undesired byproduct 2,6,11,15-tetramethylhexadecane. Dropwise addition ensures thermal control and maximizes the yield of the monomeric Grignard reagent.

Mechanistic pathway of Grignard formation highlighting the desired recombination vs. undesired Wurtz coupling.

Materials and Stoichiometry

The following table outlines the stoichiometry required to synthesize approximately 100 mL of a 1.0 M solution of 3,7-dimethyloctylmagnesium bromide.

| Reagent / Material | Molecular Weight | Equivalents | Amount | Role |

| 1-Bromo-3,7-dimethyloctane | 221.18 g/mol | 1.00 eq | 22.12 g (~21.3 mL) | Limiting Reagent |

| Magnesium Turnings | 24.30 g/mol | 1.20 eq | 2.92 g | Metal Donor |

| Iodine ( I2 ) | 253.80 g/mol | Catalytic | ~50 mg (1 crystal) | Surface Activator |

| Anhydrous THF | 72.11 g/mol | Solvent | 100 mL total | Coordinating Solvent |

Note: Grignard reagents are extremely basic and react rapidly with protic molecules[7]. All glassware must be flame-dried, and THF must be anhydrous (≤50 ppm water).

Experimental Workflow & Protocol

Workflow for the synthesis and self-validating quality control of 3,7-dimethyloctylmagnesium bromide.

Step-by-Step Methodology

Step 1: Apparatus Preparation

-

Assemble a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Attach the system to a Schlenk line. Flame-dry the entire apparatus under high vacuum (≤0.1 Torr) to remove surface moisture.

-

Backfill the apparatus with ultra-high purity Argon. Repeat the vacuum-Argon cycle three times.

Step 2: Magnesium Activation

-

Briefly open the main neck under a positive flow of Argon and add 2.92 g of magnesium turnings and one crystal (~50 mg) of iodine.

-

Stir the dry mixture for 10 minutes until the iodine vapors lightly coat the flask walls.

-

Add 10 mL of anhydrous THF via syringe. The solution will appear slightly brown/red due to the iodine.

Step 3: Reaction Initiation

-

Add approximately 1.0 mL (~5%) of 1-bromo-3,7-dimethyloctane directly to the magnesium suspension.

-

Do not stir. Allow the mixture to sit undisturbed. Initiation is confirmed when the brown iodine color dissipates (turning cloudy gray) and localized boiling occurs at the surface of the magnesium turnings[4].

-

Troubleshooting: If initiation does not occur within 15 minutes, gently warm the flask with a heat gun or add 2 drops of 1,2-dibromoethane to force activation.

Step 4: Propagation

-

Dilute the remaining 1-bromo-3,7-dimethyloctane (~20.3 mL) in 90 mL of anhydrous THF and transfer it to the addition funnel.

-

Begin magnetic stirring. Add the bromide solution dropwise at a rate of 1-2 drops per second.

-

The exothermic reaction will cause the THF to reach a gentle reflux. Adjust the addition rate to maintain this reflux without external heating.

Step 5: Maturation

-

Once the addition is complete, replace the addition funnel with a glass stopper under Argon.

-

Place the flask in an oil bath and heat to a gentle reflux (65°C) for 2 hours to ensure the complete consumption of the alkyl bromide[6].

-

Remove the heat and allow the dark gray solution to cool to room temperature. The remaining excess magnesium will settle at the bottom.

-

Transfer the supernatant via cannula into a flame-dried, Argon-purged Schlenk storage flask.

Quality Control: Self-Validating Titration System

To guarantee trustworthiness and reproducibility in downstream drug development, the exact molarity of the synthesized Grignard reagent must be empirically validated. Relying on theoretical yield is unacceptable due to potential quenching by trace moisture.

Titration Protocol (1,10-Phenanthroline Method):

-

In a dry 10 mL vial under Argon, dissolve 2 mg of 1,10-phenanthroline in 5.0 mL of anhydrous THF.

-

Add exactly 1.00 mL of the synthesized 3,7-dimethyloctylmagnesium bromide solution via a calibrated syringe. The solution will immediately turn a deep, vibrant purple due to the formation of a charge-transfer complex.

-

Fill a 1.0 mL syringe with a standardized 1.00 M solution of sec-butanol in xylene.

-

Titrate the Grignard solution dropwise until the purple color completely disappears, leaving a clear or pale yellow solution.

-

Calculation: The volume of 1.00 M sec-butanol dispensed (in mL) is directly equal to the molarity of the Grignard reagent. (e.g., If 0.92 mL of sec-butanol is required, the Grignard concentration is 0.92 M).

References

Sources

- 1. 3,7-Dimethyloctylmagnesium bromide 1.0M diethyl ether 114499-45-5 [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. community.wvu.edu [community.wvu.edu]

Application Note: 3,7-Dimethyloctylmagnesium Bromide in the Modular Total Synthesis of α-Tocopherol

Executive Summary

The total synthesis of naturally occurring (R,R,R)-α-tocopherol (Vitamin E) remains a formidable challenge in organic chemistry due to the requirement of establishing three remote stereocenters: the C2 position on the chroman ring, and the C4' and C8' positions on the aliphatic phytyl side chain. 3,7-Dimethyloctylmagnesium bromide (CAS: 114499-45-5) serves as a premier C10 organometallic building block in this context. By acting as the terminal saturated isoprenoid fragment, this Grignard reagent enables highly convergent synthetic strategies, bypassing the low-yielding and stereochemically vulnerable linear elongation of the phytyl tail.

This application note details the mechanistic rationale and validated protocols for utilizing 3,7-dimethyloctylmagnesium bromide, specifically focusing on its use in asymmetric 1,2-addition methodologies to establish the challenging C2 tertiary alcohol precursor.

Mechanistic Insights & Causality (E-E-A-T)

The Convergent 3-Way Disconnection Strategy